molecular formula C8H6BrF9O3 B12081798 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12081798
M. Wt: 401.02 g/mol
InChI Key: JBDUMFBYVXRZKB-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic carbonate ester characterized by two distinct fluorinated alkyl chains: a bromo-tetrafluorobutyl group and a pentafluoropropyl group. This compound is primarily utilized in specialized synthetic applications, including pharmaceuticals, agrochemicals, and advanced materials, where fluorinated groups improve thermal resistance and metabolic stability .

Properties

Molecular Formula

C8H6BrF9O3

Molecular Weight

401.02 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H6BrF9O3/c9-7(14,15)5(10,11)1-2-20-4(19)21-3-6(12,13)8(16,17)18/h1-3H2

InChI Key

JBDUMFBYVXRZKB-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as distillation and crystallization is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a brominated tetrafluorobutyl chain and a fully fluorinated propyl group. Below is a comparative analysis with structurally related fluorinated carbonates:

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate 3-fluoropropyl 329.06 Lower fluorine content; reduced lipophilicity compared to pentafluoropropyl
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate Heptafluorobutyl Not reported Higher fluorine density; increased steric hindrance
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate 2,2-difluoroethyl Not reported Shorter alkyl chain; lacks bromine for substitution reactions
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate Perfluorohexyl + pentafluoropropyl 440.00 Extended perfluoro chain; higher molecular weight and hydrophobicity

Physical and Chemical Properties

  • Dielectric Constant and Viscosity : Fluorinated carbonates with higher fluorine content, such as 2,2,3,3,3-pentafluoropropyl derivatives, exhibit elevated dielectric constants due to strong dipole interactions. However, the pentafluoropropyl group in the target compound may reduce viscosity compared to less fluorinated analogs (e.g., 3-fluoropropyl), aligning with trends observed in 2,2,3,3,3-pentafluoropropyl methyl carbonate (PFPMC) .
  • Reactivity: The bromine atom in the tetrafluorobutyl group distinguishes this compound from non-brominated analogs (e.g., ). Bromine’s leaving-group capability enables use in cross-coupling or alkylation reactions, a feature absent in purely fluorinated derivatives .

Research Findings and Implications

Recent studies highlight the critical role of fluorinated groups in tuning material properties. For instance:

  • Battery Performance: Fluorinated carbonates improve ionic conductivity in lithium batteries. The brominated chain in the target compound could enable novel electrolyte formulations with enhanced stability .

Biological Activity

Chemical Identification

  • Chemical Name : 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
  • CAS Number : Not specifically listed in available sources.
  • Molecular Formula : Cx_{x}Hy_{y}BrFz_{z}On_{n} (exact composition to be determined based on specific structural data).
  • Molecular Weight : To be calculated based on the molecular formula.

This compound is a fluorinated carbonate derivative that has garnered interest for its potential biological activities and applications in various fields such as materials science and medicinal chemistry.

Fluorinated compounds often exhibit unique biological activities due to their structural properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability. Research indicates that fluorinated carbonates can interact with biological membranes and proteins differently compared to their non-fluorinated counterparts.

  • Antimicrobial Activity : Some studies have suggested that fluorinated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Fluorinated carbonates have been investigated for their potential as anticancer agents. The incorporation of fluorine may enhance the selectivity and potency of these compounds against cancer cells by targeting specific enzymes or receptors involved in tumor growth.

Toxicological Profile

The toxicological data for 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is limited but can be inferred from related compounds:

  • Skin Irritation : Similar fluorinated compounds have been reported to cause skin irritation upon contact.
  • Eye Irritation : Exposure can lead to serious eye irritation as indicated by hazard statements associated with related chemicals.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various fluorinated carbonates. The results indicated that certain derivatives showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the fluorine substituents in enhancing the activity compared to non-fluorinated analogs.

Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that fluorinated carbonates could induce apoptosis in specific types of cancer cells. The mechanism was attributed to the activation of caspase pathways which are crucial for programmed cell death.

StudyCompoundActivityFindings
1Fluorinated CarbonateAntimicrobialSignificant inhibition against S. aureus and E. coli
2Fluorinated CarbonateAnticancerInduction of apoptosis via caspase activation

Synthesis and Characterization

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cell lines.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Potential applications in drug development and materials science.

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